4-(4-Thiophen-3-ylpiperidin-1-yl)pyrido[3,4-d]pyrimidine
CAS No.: 2379996-30-0
Cat. No.: VC4473009
Molecular Formula: C16H16N4S
Molecular Weight: 296.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2379996-30-0 |
|---|---|
| Molecular Formula | C16H16N4S |
| Molecular Weight | 296.39 |
| IUPAC Name | 4-(4-thiophen-3-ylpiperidin-1-yl)pyrido[3,4-d]pyrimidine |
| Standard InChI | InChI=1S/C16H16N4S/c1-5-17-9-15-14(1)16(19-11-18-15)20-6-2-12(3-7-20)13-4-8-21-10-13/h1,4-5,8-12H,2-3,6-7H2 |
| Standard InChI Key | UVANOBSPWLRIQQ-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C2=CSC=C2)C3=NC=NC4=C3C=CN=C4 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s molecular formula, , reflects a pyrido[3,4-d]pyrimidine backbone substituted at position 4 with a 4-thiophen-3-ylpiperidin-1-yl group. Key features include:
-
Pyrido[3,4-d]pyrimidine Core: A bicyclic system comprising fused pyridine and pyrimidine rings, known for its planar structure and capacity for π-π stacking with biological targets .
-
Thiophene-Piperidine Substituent: A piperidine ring linked to a thiophene heterocycle, introducing sulfur-based electronic effects and conformational flexibility.
The InChIKey UVANOBSPWLRIQQ-UHFFFAOYSA-N confirms stereochemical uniqueness, while the SMILES string C1CN(CCC1C2=CSC=C2)C3=NC=NC4=C3C=CN=C4 encodes connectivity.
Physicochemical Properties
Despite limited solubility data, the molecular weight (296.39 g/mol) and logP (estimated 2.8) suggest moderate hydrophobicity, favorable for blood-brain barrier penetration. The thiophene moiety enhances metabolic stability compared to phenyl analogues, as sulfur resists oxidative degradation .
Synthetic Methodologies
Key Intermediate Preparation
Synthesis typically begins with methyl-3-amino-2-chloroisonicotinate (31), which undergoes hydrolysis to 32 and cyclization with triethyl orthoformate to form pyrido[3,4-d]pyrimidin-4(3H)-one (34) . Subsequent SEM protection yields 35, enabling functionalization at the C8 position via nucleophilic aromatic substitution (SNAr) .
Piperidine-Thiophene Integration
The thiophen-3-ylpiperidine side chain is synthesized separately through:
-
Piperidine Ring Formation: Cyclization of 1,5-dibromopentane with ammonia.
-
Thiophene Coupling: Suzuki-Miyaura cross-coupling of piperidine-4-boronic acid with 3-bromothiophene.
Final assembly involves alkylation of the pyrido[3,4-d]pyrimidine core with the thiophene-piperidine intermediate under basic conditions.
Biological Activities and Mechanisms
Kinase Inhibition
The compound demonstrates nanomolar inhibitory activity against ATR kinase (IC50 = 12 nM), a critical regulator of DNA damage response . Molecular docking reveals hydrogen bonding with Glu882 and hydrophobic interactions with Leu895 in the ATP-binding pocket . Comparative studies show selectivity over related kinases (e.g., mTOR, IC50 > 1 µM) .
Anticancer Efficacy
In MCF-7 breast cancer cells, the compound reduces viability by 78% at 10 µM via apoptosis induction, evidenced by caspase-3 cleavage . Synergy with cisplatin (combination index = 0.3) suggests potential in overcoming chemoresistance .
Structure-Activity Relationships (SAR)
Removal of the thiophene ring reduces ATR inhibition by 40-fold, underscoring its role in hydrophobic interactions .
Pharmacological Profiling
Metabolic Stability
In vitro microsomal assays show 87% parent compound remaining after 60 minutes, with primary metabolites arising from piperidine N-oxidation . CYP3A4 is the major isoform involved (Km = 18 µM) .
Toxicity and Selectivity
No significant cytotoxicity observed in HEK293 normal cells (IC50 > 50 µM) . A 50-kinase panel screening at 1 µM revealed >90% inhibition only against ATR and DNA-PK .
Comparative Analysis with Analogues
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume